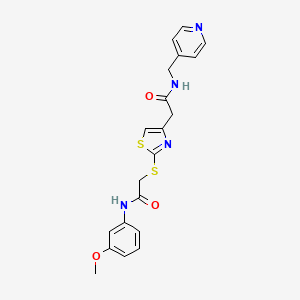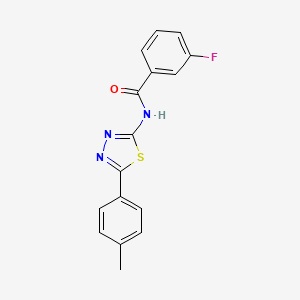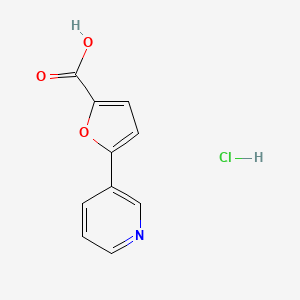
(4-Bromo-2,6-dichlorophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Bromo-2,6-dichlorophenyl)hydrazine” is a chemical compound with the molecular formula C6H5BrCl2N2 . It has a molecular weight of 255.93 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromo, dichloro, and hydrazine groups . The InChI code for this compound is 1S/C6H5BrCl2N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.879±0.06 g/cm3 and a predicted boiling point of 287.7±40.0 °C . The compound is a powder at room temperature .科学的研究の応用
Analytical Chemistry Applications
Bromine chloride, a reagent in which compounds similar to "(4-Bromo-2,6-dichlorophenyl)hydrazine" could potentially be used, has been applied for the titrimetric determination of various organic compounds. This includes hydrazine and its derivatives, which undergo a 4-electron change, demonstrating its utility in precise analytical methods in chemistry (Verma et al., 1978).
Environmental Monitoring
A study presented a ratiometric fluorescent probe for detecting hydrazine, a compound related to "this compound", in environmental water systems. This highlights the application of such compounds in monitoring water quality and ensuring ecosystem and human health safety (Zhu et al., 2019).
Synthetic Chemistry
In synthetic chemistry, derivatives of hydrazine have been utilized in the synthesis of various compounds. For example, a study focused on the synthesis of new 1,2,4‐Triazole derivatives starting from a specific compound, demonstrating the role of hydrazine derivatives in creating compounds with potential biological activities (Bekircan et al., 2014). Another example includes the synthesis of iodine-131 labeled drugs, where labeled iodine monochloride reacts with a substituted phthalimide at the aromatic position, and the phthalic acid group is removed with hydrazine, showcasing its use in developing imaging agents for nuclear medicine (Braun et al., 1977).
Electrochemical Sensors
The development of electrochemical sensors for detecting pollutants such as hydrazine and 4-chlorophenol in water highlights another application. A study described using a hydroquinone derivative in a carbon paste matrix as an electro-catalyst mediator for measuring hydrazine, emphasizing the importance of these compounds in environmental monitoring (Tahernejad-Javazmi et al., 2018).
Safety and Hazards
“(4-Bromo-2,6-dichlorophenyl)hydrazine” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .
特性
IUPAC Name |
(4-bromo-2,6-dichlorophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrCl2N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXDNCWHOZYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)


![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2670400.png)

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2670403.png)

![N-Ethyl-N-[2-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2670406.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)

![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)
![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)
